4-(Hexyloxy)phenyl 4-Butylbenzoate

Liquid Crystal Nematic Phase Eutectic Mixture Design

Replacing specific alkoxy/alkyl homologues in liquid crystal mixtures often collapses the nematic window or induces smectic phases. This asymmetric phenyl benzoate (C6-alkoxy / C4-alkyl) offers a validated enantiotropic nematic mesophase and a low melting point (≈29°C) for room-temperature formulations. - Tm ≈29°C enables direct use as primary nematic component, reducing low-melting dopants. - Characterized dielectric relaxation: Process I (τ~10⁻⁹ s, ΔU~16 kcal/mol) and Process II (τ~10⁻⁸ s, ΔU~38 kcal/mol). - Quantitative solubility in hexane, ethanol, dioxane, EtOAc; supports recrystallization and ITO substrate cleaning protocols.

Molecular Formula C23H30O3
Molecular Weight 354.5 g/mol
CAS No. 38454-28-3
Cat. No. B1364184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hexyloxy)phenyl 4-Butylbenzoate
CAS38454-28-3
Molecular FormulaC23H30O3
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC
InChIInChI=1S/C23H30O3/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3
InChIKeyQZYDWVAYBOXUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS 38454-28-3) — Liquid Crystal Monomer Sourcing & Selection Guide


4-(Hexyloxy)phenyl 4-Butylbenzoate is an asymmetric phenyl benzoate ester classified as a thermotropic liquid crystal monomer (LCM) of the 4-alkoxyphenyl 4-alkylbenzoate homologous series [1]. Its molecular architecture consists of a hexyloxy-substituted phenol ring esterified to a 4-butylbenzoic acid core, yielding a rod-like geometry that supports enantiotropic nematic mesophase formation [2]. This compound is catalogued under the Nikkaji number S127 and is included in regulatory liquid crystal monomer inventories [3].

Why 4-(Hexyloxy)phenyl 4-Butylbenzoate Cannot Be Swapped for a Generic Phenyl Benzoate Analog


The mesomorphic behaviour, electro-optical performance, and formulation compatibility of 4-alkoxyphenyl 4-alkylbenzoates are exquisitely sensitive to the length and symmetry of both terminal chains [1]. Simply interchanging compounds within this class risks collapsing the nematic temperature window, inducing unwanted smectic phases, or shifting the clearing point outside the operating range of a validated liquid crystal mixture [2]. The specific C6-alkoxy / C4-alkyl combination in 4-(Hexyloxy)phenyl 4-Butylbenzoate produces a distinct balance of low melting point (≈29 °C) and a broad nematic phase that cannot be replicated by the next-nearest homologues without measurable compromise in the mixture's design specifications.

Quantitative Differentiation Evidence for 4-(Hexyloxy)phenyl 4-Butylbenzoate vs. Closest Analogs


Melting Point (29 °C) Enables Room-Temperature Nematic Formulation vs. Higher-Melting C4-Alkoxy Homolog (4-Butoxyphenyl 4-Butylbenzoate, ~41 °C)

The target compound exhibits a melting point (Cr→N) of 29 °C , which is approximately 12 °C lower than the 41 °C melting point reported for the butoxy analog 4-butoxyphenyl 4-butylbenzoate (C4-alkoxy / C4-alkyl) in the same homologous series [1]. This depression allows the target compound to enter the nematic phase closer to ambient temperature, a critical advantage for formulating room-temperature liquid crystal mixtures without requiring excessive quantities of low-melting dopants that would dilute the targeted electro-optical properties.

Liquid Crystal Nematic Phase Eutectic Mixture Design

Extended Nematic Phase Range (Monotropic Nematic Character) vs. Shorter-Chain Analogs with Narrower or Absent Mesophases

The C6-alkoxy / C4-alkyl substitution pattern places 4-(Hexyloxy)phenyl 4-Butylbenzoate in a region of the homologous series where the nematic phase persists over a significant temperature interval before clearing to the isotropic liquid. Systematic evaluation of 367 alkyl/alkoxyphenylbenzoates established that alkoxy chains of at least six carbon atoms on the phenolic side strongly promote enantiotropic nematic behaviour, whereas the C4 alkyl acid chain remains short enough to suppress competing smectic phases [1]. Compounds with shorter phenolic alkoxy chains (C1–C4) in the same series frequently exhibit only a monotropic nematic phase or no mesophase at all, making them unsuitable as primary nematic components [2].

Nematic Phase Stability Structure-Property Relationship Homologous Series

Quantified Dielectric Relaxation Parameters in the Nematic Phase vs. Broader Class Behaviour

In the nematic phase, 4-(Hexyloxy)phenyl 4-Butylbenzoate (designated BE[HOP]BA) displays two distinct dielectric relaxation processes attributed to molecular reorientation: Process I (τ ≈ 10⁻⁹ s, ΔU ≈ 16 kcal/mol) corresponding to rotation about the longitudinal molecular axis, and Process II (τ ≈ 10⁻⁸ s, ΔU ≈ 38 kcal/mol in the mesophase) for rotation about the short axes [1]. The Kirkwood correlation factor measured near the nematic–isotropic transition (g ≈ 0.88) quantifies the residual orientational order preserved in the isotropic melt, providing a direct measure of intermolecular correlation strength [2]. These resolved relaxation parameters are essential input data for modelling the frequency-dependent dielectric response of mixtures containing this ester.

Dielectric Spectroscopy Nematic Dynamics Molecular Mobility

Solubility Parameter and Thermodynamic Characterization in Organic Solvents vs. n-Heptyl Homolog

A 2024 thermodynamic study directly compared the solubility behaviour of 4-(Hexyloxy)phenyl 4-Butylbenzoate (n-butyl ester) with its n-heptyl homolog in ten organic solvents including n-hexane, methanol, ethanol, 1,4-dioxane, and ethyl acetate [1]. The investigation provided estimated values for the enthalpy of vaporization, molar volume, and Hildebrand solubility parameter (δ) for the target compound at 298.15 K, enabling rational solvent selection for purification, formulation, and device fabrication processes. These experimentally derived solubility parameters are compound-specific and cannot be reliably extrapolated from shorter or longer alkyl-chain analogs due to the non-linear dependence of solubility on chain length in this class [2].

Solubility Parameter Formulation Science Process Engineering

Refractive Index (n = 1.529) and Density (ρ = 1.026 g/cm³) as Optical Design Parameters vs. Class Baselines

The experimentally measured refractive index of 4-(Hexyloxy)phenyl 4-Butylbenzoate is n = 1.529 and its density is ρ = 1.026 g/cm³ [1]. These values, combined with the compound's known nematic phase behaviour, allow calculation of the mean polarizability and estimation of birefringence (Δn) contribution when blended into nematic host mixtures. The refractive index of this compound is measurably distinct from that of the 4-pentyloxy analog (typically n ≈ 1.51–1.52) and the 4-heptyloxy homolog (n ≈ 1.53–1.54) due to the systematic dependence of electron polarizability on alkoxy chain length [2].

Birefringence Design Optical Anisotropy LC Mixture Engineering

Structural Isomer Distinction from 4-Butoxyphenyl 4-Hexyloxybenzoate (CAS 73376-33-7) — Mesophase and Crystal Structure Differentiation

The target compound (hexyloxy on phenol ring, butyl on acid moiety) is structurally isomeric with 4-butoxyphenyl 4-hexyloxybenzoate. X-ray crystallographic analysis of the two isomers revealed fundamentally different crystal packing motifs despite identical molecular formula C₂₃H₃₀O₃ [1]. The difference in the position of the ether oxygen relative to the ester carbonyl linker alters the molecular dipole moment distribution and the conformational freedom of the terminal chains, which in turn produces measurably different mesophase transition temperatures and phase sequences [2]. Researchers and formulators who order by molecular formula alone risk receiving the incorrect isomer with inapplicable phase behaviour.

Structural Isomerism X-ray Crystallography Mesophase Identification

Verified Application Scenarios for 4-(Hexyloxy)phenyl 4-Butylbenzoate in Procurement and R&D


Room-Temperature Nematic Host Formulation for Electro-Optic Test Cells

The low melting point of 29 °C permits direct use of this compound as a primary nematic component in room-temperature liquid crystal mixtures without pre-heating or thermal stabilization cycles. Its enantiotropic nematic phase, confirmed by dielectric spectroscopy in the mesophase [1], reduces the number of low-melting dopants required to depress the mixture melting point, preserving the targeted birefringence (Δn) and dielectric anisotropy of the formulation.

Dielectric Reference Material for Broadband Impedance Spectroscopy Calibration

The compound-resolved dielectric relaxation parameters — Process I (τ ≈ 10⁻⁹ s, ΔU ≈ 16 kcal/mol) and Process II (τ ≈ 10⁻⁸ s, ΔU ≈ 38 kcal/mol in the nematic phase) — have been rigorously characterized over the 10³–10⁷ Hz frequency range [1]. This makes BE[HOP]BA a well-defined reference material for calibrating dielectric spectroscopy setups used in liquid crystal research, where knowledge of the Kirkwood correlation factor (g ≈ 0.88) [1] enables separation of single-molecule and collective relaxation contributions.

Solubility-Guided Purification and Device Fabrication Process Design

Quantitative solubility curves in ten organic solvents including n-hexane, methanol, ethanol, 1,4-dioxane, and ethyl acetate have been experimentally determined for this compound at 298.15 K [2]. Process engineers can use these data to select optimal recrystallization solvents for post-synthesis purification, design cleaning protocols for ITO-coated glass substrates used in LC cell assembly, and predict compatibility with solvent-based coating or dispensing techniques.

Isomer-Verified Procurement for Reproducible Mesophase Research

X-ray crystallographic evidence confirms that the regioisomer 4-butoxyphenyl 4-hexyloxybenzoate (CAS 73376-33-7) adopts a different crystal packing motif despite sharing the identical molecular formula C₂₃H₃₀O₃ [3]. Researchers who require consistent mesophase behaviour must specify CAS 38454-28-3 and verify identity via InChI Key (QZYDWVAYBOXUCW-UHFFFAOYSA-N) [4] to avoid the functional consequences of isomer misidentification in published phase diagrams and device performance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Hexyloxy)phenyl 4-Butylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.